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Abstract
Dapdiamide A is a naturally occurring tripeptide antibiotic produced by the bacterium Pantoea

agglomerans. First identified in 2010, this molecule has garnered interest for its antibacterial

properties. This technical guide provides a comprehensive overview of the chemical structure,

formula, and physicochemical properties of dapdiamide A. It details the experimental protocols

for its isolation and characterization, including spectroscopic data. Furthermore, this document

elucidates the biosynthetic pathway of dapdiamide A and its proposed mechanism of action,

which involves the inhibition of glucosamine-6-phosphate synthase, a key enzyme in bacterial

cell wall synthesis.

Chemical Structure and Formula
Dapdiamide A is a member of the dapdiamide family of antibiotics, characterized by a central

L-2,3-diaminopropionic acid (DAP) residue.[1] The chemical structure of dapdiamide A was

elucidated through extensive spectroscopic analysis, including 2D-NMR and high-resolution

mass spectrometry, and confirmed by total synthesis.[1][2]

The molecular formula of dapdiamide A is C₁₂H₂₀N₄O₅.[3] Its IUPAC name is (2S)-2-[[(2S)-2-

amino-3-[[(E)-4-amino-4-oxobut-2-enoyl]amino]propanoyl]amino]-3-methylbutanoic acid. The

structure consists of an L-valine residue connected via an amide bond to the C-terminus of an
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L-2,3-diaminopropionic acid (DAP) core. The β-amino group of the DAP core is acylated with a

fumaramoyl group.

Image of the chemical structure of dapdiamide A:

[An image of the 2D chemical structure of dapdiamide A would be placed here]

Physicochemical and Spectroscopic Data
The structural elucidation of dapdiamide A was supported by a range of quantitative data,

which are summarized in the tables below.

Table 1: Physicochemical Properties of Dapdiamide A
Property Value Reference

Molecular Formula C₁₂H₂₀N₄O₅ [3]

Molecular Weight 300.31 g/mol [3]

Appearance White solid [4]

CAS Number 1196054-26-8 [4]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for
Dapdiamide A in D₂O
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Position ¹³C (δ, ppm)
¹H (δ, ppm, multiplicity, J
in Hz)

Fumaramoyl

1' 170.1 -

2' 133.5 6.72 (d, 15.6)

3' 133.1 6.64 (d, 15.6)

4' 168.9 -

DAP

1 174.2 -

2 53.1 4.15 (t, 5.4)

3 40.5
3.68 (dd, 14.4, 5.4), 3.56 (dd,

14.4, 5.4)

Valine

1'' 178.1 -

2'' 60.5 4.11 (d, 4.8)

3'' 31.0 2.18 (m)

4'' 18.9 0.95 (d, 6.6)

5'' 17.8 0.93 (d, 6.6)

Data adapted from Dawlaty et al., J. Nat. Prod. 2010, 73, 3, 441–446.

Table 3: High-Resolution Mass Spectrometry Data for
Dapdiamide A

Ion Calculated m/z Observed m/z

[M+H]⁺ 301.1510 301.1517

Data adapted from Dawlaty et al., J. Nat. Prod. 2010, 73, 3, 441–446.
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Experimental Protocols
The following sections provide an overview of the key experimental methodologies for the

isolation and characterization of dapdiamide A.

Isolation and Purification
Dapdiamide A was originally isolated from a culture of Pantoea agglomerans CU0119.[1] The

general workflow for its isolation is as follows:
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Fermentation

Extraction

Purification

1. Large-scale fermentation of P. agglomerans

2. Centrifugation to separate cells and supernatant

3. Extraction of supernatant with organic solvent (e.g., ethyl acetate)

4. Concentration to yield crude extract

5. Initial fractionation by column chromatography (e.g., silica gel)

6. Bioassay-guided fractionation to identify active fractions

7. Further purification by HPLC

8. Isolation of pure dapdiamide A

Click to download full resolution via product page

Figure 1. General workflow for the isolation of dapdiamide A.
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Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC NMR

spectra were acquired on a Bruker Avance 600 MHz spectrometer. Samples were dissolved in

D₂O. Chemical shifts were referenced to the residual solvent signal.

Mass Spectrometry (MS): High-resolution mass spectra were obtained using an Agilent 6210

time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source in positive

ion mode.

Biosynthesis and Mechanism of Action
Biosynthetic Pathway
The biosynthesis of dapdiamide A is orchestrated by a dedicated gene cluster in P.

agglomerans.[1] The pathway involves the unconventional activity of two amide ligases for the

step-wise assembly of the tripeptide from its constituent precursors: L-2,3-diaminopropionic

acid, fumaric acid, and L-valine.

Precursors

Assembly

Fumaric Acid

Amide Ligation 1
(DdaG)L-2,3-Diaminopropionic Acid

L-Valine

Amide Ligation 2
(DdaF)N-Fumaramoyl-DAP Dapdiamide A

Click to download full resolution via product page

Figure 2. Proposed biosynthetic pathway of dapdiamide A.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b15566703?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20041689/
https://www.benchchem.com/product/b15566703?utm_src=pdf-body-img
https://www.benchchem.com/product/b15566703?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action: Inhibition of Glucosamine-6-
Phosphate Synthase
Dapdiamide A is believed to act as a pro-drug. It is actively transported into the bacterial cell,

where it is likely processed by peptidases to release the active warhead, N-fumaramoyl-L-2,3-

diaminopropionic acid. This active molecule then targets and irreversibly inhibits glucosamine-

6-phosphate synthase (GlmS).[3] GlmS is a crucial enzyme in the hexosamine biosynthesis

pathway, which produces precursors for the bacterial cell wall.

The proposed mechanism of inhibition involves a Michael addition reaction. The electrophilic

double bond of the fumaramoyl moiety is attacked by the thiol group of a cysteine residue in

the active site of the glutaminase domain of GlmS.[3] This covalent modification inactivates the

enzyme, leading to the depletion of essential cell wall precursors and ultimately causing

bacterial cell death.
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Figure 3. Proposed mechanism of action of dapdiamide A.
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Conclusion
Dapdiamide A represents a promising class of antibiotics with a distinct chemical structure and

a well-defined molecular target. This technical guide has provided a detailed overview of its

chemical and biological properties, including its structure, formula, spectroscopic data, and

mechanism of action. The information presented herein serves as a valuable resource for

researchers and professionals in the fields of natural product chemistry, microbiology, and drug

development who are interested in exploring the potential of dapdiamide A and its analogs as

novel antibacterial agents. Further research into the structure-activity relationships and

optimization of the dapdiamide scaffold could lead to the development of new therapeutics to

combat bacterial infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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